molecular formula C20H19N7O B2802843 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide CAS No. 1251561-00-8

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2802843
CAS No.: 1251561-00-8
M. Wt: 373.42
InChI Key: AAMAZGWQVOPSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide is a synthetic small molecule of significant interest in immunology and oncology research. Its core structure incorporates pyridazine and indole motifs, which are frequently explored in medicinal chemistry for targeting protein-protein interactions and enzymatic activity. Based on its structural features, this compound is primarily investigated for its potential role as an inhibitor of the NLRP3 inflammasome, a multi-protein complex central to the innate immune response . Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of diseases, including autoimmune disorders, metabolic syndrome, gout, and neurodegenerative conditions . By potentially modulating NLRP3 activation, this compound serves as a critical research tool for elucidating the complex signaling pathways of inflammation and for evaluating new therapeutic strategies aimed at mitigating inflammasome-driven pathology. Furthermore, the structural analogy of its components to known bioactive molecules suggests potential utility in cancer research, where similar scaffolds are often utilized in the development of kinase inhibitors. Researchers employ this compound in vitro and in vivo to explore its effects on cytokine production (such as IL-1β and IL-18) and its functional consequences in models of inflammatory and neoplastic disease.

Properties

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c28-20(16-13-24-17-4-2-1-3-15(16)17)23-12-11-22-18-5-6-19(27-26-18)25-14-7-9-21-10-8-14/h1-10,13,24H,11-12H2,(H,22,26)(H,23,28)(H,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMAZGWQVOPSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This is achieved by reacting 4-aminopyridine with a suitable reagent to introduce the pyridazinyl group.

    Coupling with Indole Derivative: The pyridazinyl intermediate is then coupled with an indole derivative under specific reaction conditions. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Functionalization: The final step involves the introduction of the ethylamine group to complete the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and biological properties, making them valuable for further study.

Scientific Research Applications

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate cellular processes and molecular mechanisms.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and technologies.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and modulation of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with quinoline-based derivatives described in patent literature (2019), which are designed for therapeutic applications. Below is a detailed comparison based on core structures, substituents, and inferred pharmacological properties:

Structural Comparison

Compound Core Structure Key Substituents Molecular Features
N-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide Pyridazine Pyridin-4-ylamino, ethylenediamine bridge, indole-3-carboxamide Potential hydrogen-bond donors/acceptors from indole and pyridazine; moderate lipophilicity
N-(3-Cyano-4-(pyridin-4-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid Quinoline Cyano, tetrahydrofuran-3-yloxy, piperidin-4-yliden acetamide, pyridin-4-ylamino Enhanced solubility (tetrahydrofuran-oxy), rigid piperidinyliden group for receptor binding
N-(4-(6-(Benzyloxy)pyridin-3-ylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)acetamid Quinoline Benzyloxy, tetrahydrofuran-3-yloxy, cyano, piperidin-4-yliden acetamide Increased steric bulk (benzyloxy) may impact membrane permeability

Functional Implications

Quinoline derivatives often exhibit strong intercalation with DNA or kinase ATP pockets, whereas pyridazine-based structures may favor interactions with polar active sites.

Substituent Effects: Tetrahydrofuran-3-yloxy in patent compounds enhances solubility compared to the target compound’s ethyl-indole group, which may increase metabolic stability . The absence of this group in the target compound suggests a different mode of action. The indole-3-carboxamide group in the target compound offers hydrogen-bonding capability, which could compensate for reduced solubility.

Therapeutic Potential: Patent compounds with cyano and tetrahydrofuran-oxy substituents are likely optimized for kinase inhibition (e.g., EGFR or ALK inhibitors), as seen in analogous quinoline drugs . The target compound’s pyridazine-indole hybrid structure may target alternative pathways, such as serotonin receptors or cyclin-dependent kinases, though experimental validation is needed.

Hypothetical Pharmacokinetic Profiles

Property Target Compound Patent Quinoline Derivatives
Solubility Moderate (indole increases hydrophobicity) High (tetrahydrofuran-oxy enhances aqueous solubility)
Metabolic Stability Potential oxidation at ethylenediamine bridge Stabilized by electron-withdrawing cyano group
Binding Affinity Dependent on indole interactions Enhanced by piperidinyliden and quinoline aromaticity

Q & A

Q. What in vivo models are appropriate for studying pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Methodology : Use rodent models for preliminary PK (e.g., plasma half-life via LC-MS/MS) and xenograft models for PD (e.g., tumor growth inhibition). Monitor metabolite formation via mass spectrometry to assess hepatic stability .

Q. How can degradation pathways be elucidated to mitigate compound instability?

  • Methodology : Perform forced degradation studies under oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions. Identify degradation products via LC-HRMS and propose mechanisms using isotopic labeling or tandem MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.